3,5-dimethyl-N-(3-methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 3,5-dimethyl-N-(3-methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 3,5-dimethyl substituents on the pyrimidine core.
- 2-(4-methylphenyl) and N-(3-methylphenyl) groups at the 2- and 7-positions, respectively.
This structure is distinct from most reported pyrazolo[1,5-a]pyrimidines, which typically feature 3-aryl/heteroaryl and 5-alkyl/aryl substituents optimized for mycobacterial ATP synthase inhibition .
Properties
Molecular Formula |
C22H22N4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-(3-methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4/c1-14-8-10-18(11-9-14)21-17(4)22-23-16(3)13-20(26(22)25-21)24-19-7-5-6-15(2)12-19/h5-13,24H,1-4H3 |
InChI Key |
ZKZLQWWQTXKXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(3-methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles or 5-aminopyrazoles under microwave irradiation. This method is efficient and yields high purity products . The reaction is catalyzed by palladium and conducted in a solvent-free environment, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyrimidine ring facilitates nucleophilic attacks, particularly at position 2 and 5. Key reactions include:
The 5-methyl group enhances steric hindrance, directing substitution to position 2 in preference to position 5 .
Electrophilic Aromatic Substitution
The phenyl substituents undergo regioselective electrophilic substitutions:
Nitration
-
Conditions : HNO₃/H₂SO₄, 0°C → RT, 2h
-
Outcome : Para-nitro products on 4-methylphenyl group (72% yield).
-
Mechanism : Directed by electron-donating methyl groups, favoring para-substitution.
Sulfonation
-
Conditions : H₂SO₄ (fuming), 50°C, 3h
-
Outcome : Sulfonic acid derivative at meta position of 3-methylphenyl group.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions:
Position 7’s amine group enables functionalization via Buchwald-Hartwig protocols for introducing diverse alkyl/aryl amines .
Oxidation and Reduction
-
Oxidation :
-
Reduction :
-
H₂/Pd-C selectively reduces the pyrimidine ring’s C=N bonds (68% yield).
-
Coordination Chemistry
The amine and pyrimidine nitrogen atoms act as ligands for transition metals:
| Metal Ion | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(II) | Ethanol, RT, 2h | Square-planar geometry | Catalytic oxidation | |
| Pt(II) | DMF, 60°C, 6h | Octahedral coordination | Anticancer studies |
Cycloaddition Reactions
The compound undergoes [4+2] cycloadditions with dienophiles like maleic anhydride:
Functional Group Transformations
-
Acylation : Acetic anhydride acetylates the primary amine (89% yield).
-
Sulfonamide Formation : Reacts with tosyl chloride to yield sulfonamide derivatives (75% yield).
Key Mechanistic Insights
-
Steric Effects : 3-Methylphenyl and 4-methylphenyl groups hinder reactivity at positions 3 and 4, favoring substitutions at positions 2 and 5 .
-
Electronic Effects : Electron-donating methyl groups enhance pyrimidine ring’s electrophilicity, accelerating nucleophilic attacks .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions by stabilizing transition states .
Comparative Reactivity of Derivatives
| Derivative Type | Reaction Rate (Relative) | Preferred Site | Notes |
|---|---|---|---|
| 5-Halogenated | 1.5× faster | Position 2 | Enhanced electrophilicity |
| 7-Acylated | 0.8× slower | Position 5 | Steric hindrance at amine group |
| Metal Complexes | 2.0× faster | Multiple sites | Catalytic activity observed |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Anticancer Activity
Research indicates that 3,5-Dimethyl-N-(3-methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine may inhibit tumor cell proliferation. Preliminary studies on various cancer cell lines have shown promising results:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These values suggest that the compound has significant cytotoxic effects against these cancer cell lines, indicating its potential as a lead compound for new anticancer drugs .
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties. It may act through the modulation of pro-inflammatory cytokines, although specific mechanisms are still under investigation. Compounds with similar structures have demonstrated efficacy in reducing inflammation in various models .
Antimicrobial Properties
Some derivatives of pyrazolo[1,5-a]pyrimidines have shown effectiveness against bacterial strains. The antimicrobial activity of this compound is being explored for its potential to treat infections caused by resistant bacteria .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that build upon the pyrazolo[1,5-a]pyrimidine scaffold. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.
Synthesis Overview
The synthesis typically involves:
- Formation of the pyrazolo[1,5-a]pyrimidine core.
- Substitution reactions to introduce methyl and phenyl groups.
- Characterization of the final product through techniques such as NMR and mass spectrometry.
Case Studies
Several studies have documented the efficacy of compounds related to pyrazolo[1,5-a]pyrimidines:
- Study on Anticancer Activity :
- Anti-inflammatory Research :
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(3-methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
3-Position Substituents: The 3-(4-fluorophenyl) group in compounds 33, 34, and 47 is strongly associated with potent anti-M.tb activity (IC₅₀ < 0.2 µM) due to enhanced interactions with ATP synthase .
5-Position Substituents :
- 5-Aryl/alkyl groups (e.g., p-tolyl, 4-methoxyphenyl) improve lipophilicity and metabolic stability .
- The target compound’s 5-methyl substituent may offer similar benefits but lacks the π-π stacking interactions provided by aryl groups.
7-Amine Substituents :
- N-(Pyridin-2-ylmethyl) derivatives (e.g., compounds 33, 47) exhibit balanced solubility and target binding .
- The target compound’s N-(3-methylphenyl) group introduces steric bulk, which could impair binding to hydrophobic enzyme pockets.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Profiles
| Property | Target Compound | Compound 33 | Compound 47 |
|---|---|---|---|
| Molecular Weight | ~383.5 g/mol | 439.5 g/mol | 426.5 g/mol |
| LogP (Predicted) | ~4.2 | ~3.8 | ~3.5 |
| Metabolic Stability (Human Liver Microsomes) | Not reported | 85% remaining after 1 hr | 78% remaining after 1 hr |
| hERG Inhibition (IC₅₀) | Not reported | >30 µM | >30 µM |
Key Insights:
- The target compound’s higher LogP (due to methyl groups) may improve membrane permeability but increase risk of off-target binding.
- N-(Pyridin-2-ylmethyl) derivatives (e.g., compound 33) demonstrate superior metabolic stability compared to aryl-substituted analogues .
Biological Activity
3,5-Dimethyl-N-(3-methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is . Its structure includes:
- Pyrazolo[1,5-a]pyrimidine core : This heterocyclic framework is pivotal for its biological properties.
- Substituents : The presence of methyl and phenyl groups enhances its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazolo[1,5-a]pyrimidines are known to inhibit various kinases and other enzymes, which play roles in cell signaling pathways. For instance, they have shown selective inhibition against protein kinases involved in cancer progression and inflammation .
- Antiviral Properties : Some derivatives within this class have demonstrated antiviral activity, suggesting potential applications in treating viral infections .
- Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
- Anticancer Efficacy : A study investigated the effect of pyrazolo[1,5-a]pyrimidine derivatives on various cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability at concentrations below 50 µM .
- Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines. The compound exhibited potent inhibition of LPS-induced inflammation in a mouse model, showcasing its potential as an anti-inflammatory agent .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. A common approach includes cyclization of substituted precursors (e.g., aminopyrazoles and ketones) under reflux conditions. For example, coupling reactions with aryl amines (e.g., 3-methylaniline) are performed in ethanol at 60°C for 3–6 hours, monitored by TLC . Key intermediates are purified via column chromatography (e.g., gradient elution with ethyl acetate/light petroleum) and characterized using -NMR, -NMR, IR, and mass spectrometry to confirm regiochemistry and substituent placement .
Table 1: Representative Synthesis Conditions from Analogous Compounds
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method | Reference |
|---|---|---|---|---|---|---|
| Pyrazole derivative | Ethanol | 60 | 3 | 68 | Column chromatography | |
| Aryl amine | DCM | RT | 4 | 86 | Evaporation/recrystallization | |
| Trifluoromethyl-substituted core | Toluene | 110 | 6 | 62 | Flash chromatography |
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
Structural confirmation relies on:
- -NMR : Identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm).
- -NMR : Confirms carbon frameworks (e.g., pyrimidine carbons at δ 150–160 ppm).
- IR Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3400 cm).
- Mass Spectrometry : Validates molecular weight (e.g., [M+H] peaks matching theoretical values). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (R comparisons) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization strategies include:
- Catalyst Screening : Fe(acac) or Pd-based catalysts enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 6 hours) .
- Workflow Automation : Continuous flow systems minimize side reactions in sensitive steps (e.g., BBr-mediated deprotection) .
Q. How do researchers resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition or cytotoxicity results often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use recombinant kinases (e.g., CDK9) with ATP concentration controls .
- Dose-Response Curves : IC values should be validated across multiple replicates (n ≥ 3).
- Molecular Docking : Compare binding modes across crystal structures (e.g., PDB IDs) to identify off-target interactions .
Table 2: Case Study on Kinase Inhibition Variability
| Study | Target Kinase | IC (nM) | Assay Conditions | Reference |
|---|---|---|---|---|
| A | CDK9 | 12 ± 2 | 10 µM ATP, 25°C | |
| B | CDK9 | 28 ± 5 | 1 mM ATP, 37°C |
Q. What methodologies elucidate the compound’s enzyme inhibitory mechanism?
Mechanistic studies employ:
- Kinase Activity Assays : Measure ATP consumption via luminescence or fluorescence .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) for target engagement .
- Mutagenesis : Identify critical residues (e.g., Lys48 in CDK9) for structure-activity relationship (SAR) analysis .
Q. How is computational chemistry applied to predict pharmacokinetic properties?
Tools like SwissADME predict logP (lipophilicity) and BBB permeability, while AutoDock Vina models ligand-receptor interactions. For instance, the trifluoromethyl group enhances blood-brain barrier penetration (calculated logP = 3.2) .
Methodological Considerations
Q. What purification techniques address low solubility during in vitro testing?
- Co-solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate the compound in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
